

Application of 740 Y-P in Neuroscience Research: A Detailed Guide

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Compound of Interest

Compound Name: 740 Y-P

Cat. No.: B1139754

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Introduction

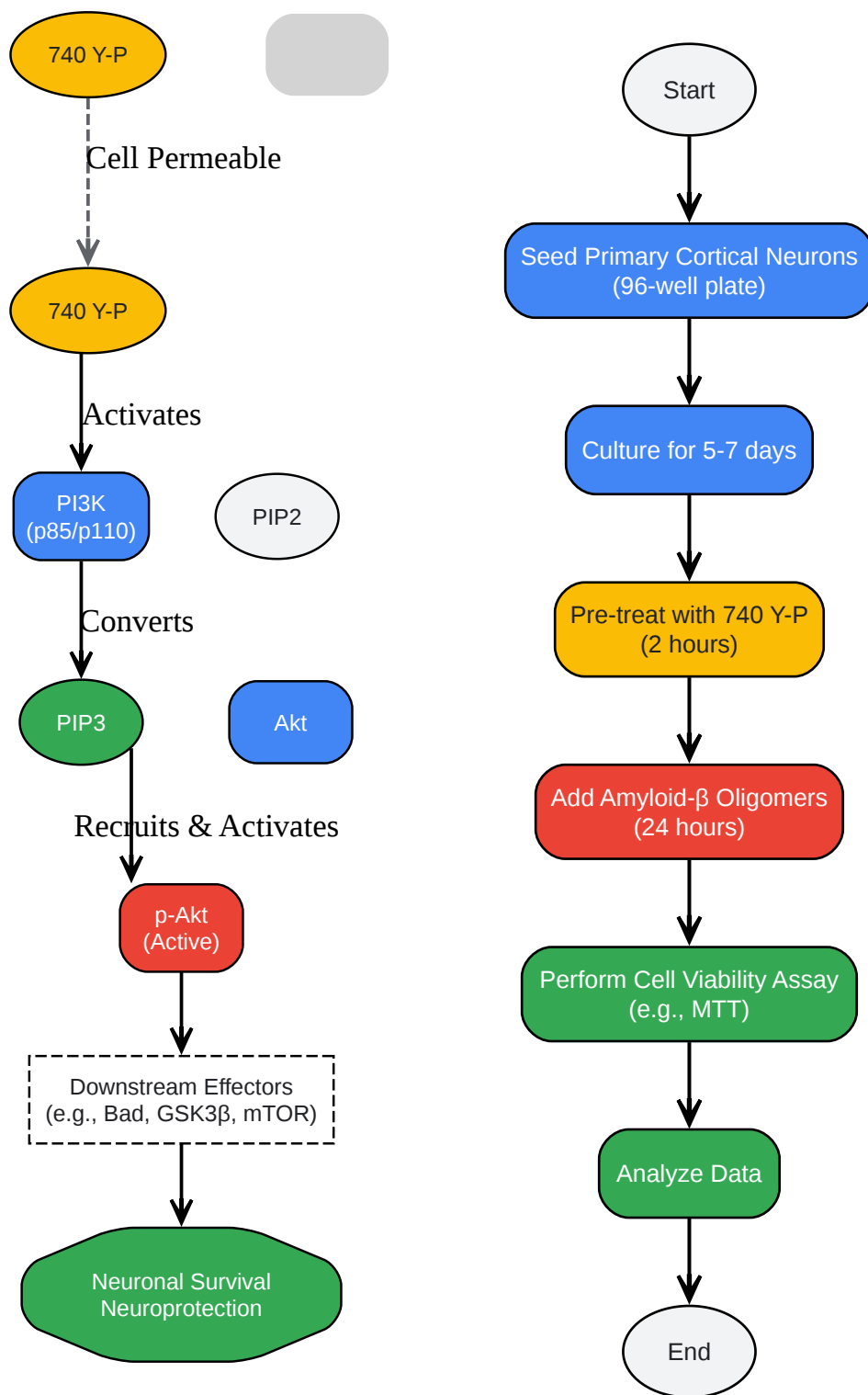
740 Y-P is a cell-permeable phosphopeptide that acts as a potent and specific activator of Phosphoinositide 3-kinase (PI3K). Its ability to selectively activate the PI3K/Akt signaling pathway has made it a valuable tool in neuroscience research, particularly in studies investigating neuronal survival, neuroprotection, and the molecular mechanisms underlying neurodegenerative diseases. This document provides detailed application notes and protocols for the use of **740 Y-P** in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

740 Y-P mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domain of the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This activation initiates the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival, proliferation, and growth, and for protecting neurons from various apoptotic stimuli.

Signaling Pathway

The activation of the PI3K/Akt pathway by **740 Y-P** is a key mechanism for its neuroprotective effects. A simplified representation of this signaling cascade is depicted below.



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